![molecular formula C6H7BF5K B15312218 Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)
Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium {6,6-difluorobicyclo[310]hexan-1-yl}trifluoroboranuide is a chemical compound known for its unique structure and properties It is a potassium salt of a trifluoroborate ester, characterized by the presence of a bicyclic hexane ring with two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide typically involves the reaction of a suitable bicyclic hexane precursor with a trifluoroborate reagent. The reaction conditions often include the use of a base such as potassium carbonate or potassium hydroxide to facilitate the formation of the potassium salt. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is investigated for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Catalysis: It is explored as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling and polymerization processes.
Mecanismo De Acción
The mechanism by which potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The bicyclic hexane ring provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The fluorine atoms enhance the compound’s stability and reactivity by altering the electronic properties of the molecule.
Comparación Con Compuestos Similares
Potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide can be compared with other similar compounds, such as:
Potassium {6,6-difluorobicyclo[3.1.0]hexan-3-yl}trifluoroboranuide: This compound has a similar structure but differs in the position of the trifluoroborate group, leading to different reactivity and applications.
Potassium {6,6-difluorobicyclo[3.1.0]hexan-3-yl}methyltrifluoroboranuide:
The uniqueness of potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide lies in its specific structural arrangement, which imparts distinct reactivity and stability compared to its analogs .
Propiedades
Fórmula molecular |
C6H7BF5K |
|---|---|
Peso molecular |
224.02 g/mol |
Nombre IUPAC |
potassium;(6,6-difluoro-1-bicyclo[3.1.0]hexanyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H7BF5.K/c8-6(9)4-2-1-3-5(4,6)7(10,11)12;/h4H,1-3H2;/q-1;+1 |
Clave InChI |
XSFXAAYIAKPNHP-UHFFFAOYSA-N |
SMILES canónico |
[B-](C12CCCC1C2(F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



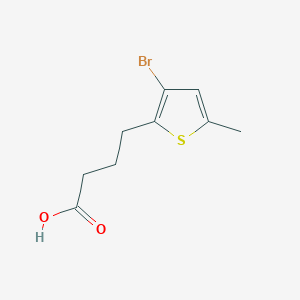
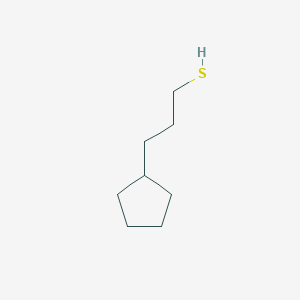

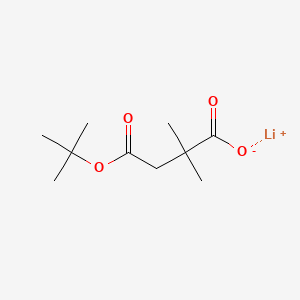

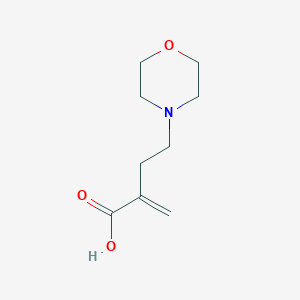
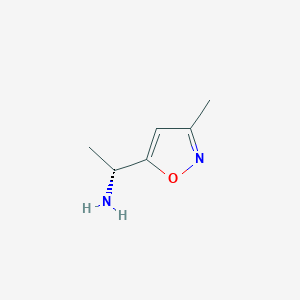
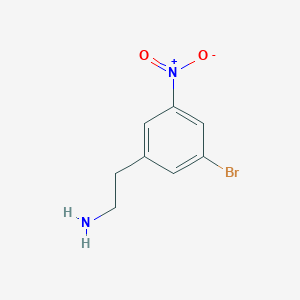
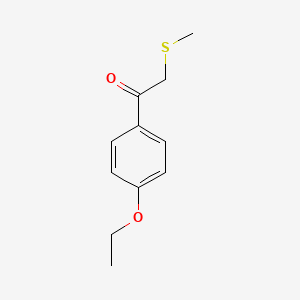
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15312219.png)



